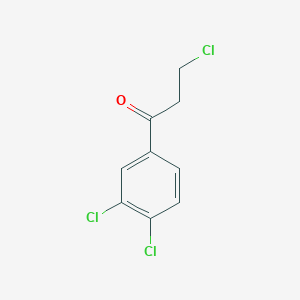
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Vue d'ensemble
Description
“3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” is an organic compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 . It is primarily used as an intermediate in the synthesis of pharmaceuticals, agricultural chemicals, perfumes, and flavors.
Synthesis Analysis
The synthesis of “3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” involves a two-stage process . In the first stage, 2-chloropropionyl chloride reacts with aluminum (III) chloride in chloroform at 20℃ for 1 hour. In the second stage, 1,2-dichloro-benzene is added to the mixture in chloroform at 10 - 20℃ .Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” consists of 13 heavy atoms and 6 aromatic heavy atoms . The InChI Key for this compound is ULARDXFALKMJAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” has a high GI absorption and is BBB permeant . It is a CYP1A2 and CYP2D6 inhibitor . The compound has a Log Po/w (iLOGP) of 2.28 . It is soluble in water with a solubility of 0.0448 mg/ml .Applications De Recherche Scientifique
Biocatalysis in Medicinal Chemistry
- Application : “3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” is used as an intermediate in the synthesis of chiral drugs. It’s converted into its corresponding chiral alcohol, a key intermediate for the chemical synthesis of a class of HIV protease inhibitors .
- Method : The conversion is catalyzed by using the Mortierella ramanniana SC 13850 and Streptomyces nodosus SC 13149 .
- Results : The process results in the production of chiral alcohol, which is a critical intermediate for the synthesis of HIV protease inhibitors .
Synthesis of Antidepressant Molecules
- Application : “3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” is used in the synthesis of antidepressant molecules .
- Method : The compound is used in metal-catalyzed reactions to produce key structural motifs included in antidepressant drugs .
- Results : The targeted tertiary alcohol was effectively produced in 70% yield (99% ee) by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one 235 using the Rh/(R, R, R, R)-WingPhos L 21 .
Fungicide, Bactericide, and Herbicide Formulations
- Application : “3-Chloro-1-(3,4-dichlorophenyl)propan-1-one” is used in the synthesis of 3-aryl-3-triazolylpropiophenones, which are efficient components in fungicide, bactericide, and herbicide formulations .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The resulting 3-aryl-3-triazolylpropiophenones are used in effective fungicide, bactericide, and herbicide formulations .
Synthesis of Chiral Drug Intermediates
- Application : “(1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester” is catalyzed to its corresponding chiral alcohol, a key intermediate for chemical synthesis of a class of HIV protease inhibitors .
- Method : The conversion is catalyzed by using the Mortierella ramanniana SC 13850 and Streptomyces nodosus SC 13149 .
- Results : The process results in the production of chiral alcohol, which is a critical intermediate for the synthesis of HIV protease inhibitors .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULARDXFALKMJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494835 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |
CAS RN |
35857-66-0 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



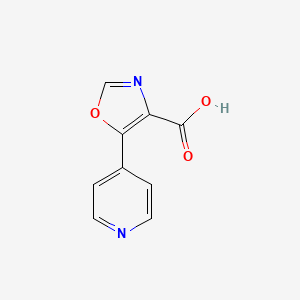
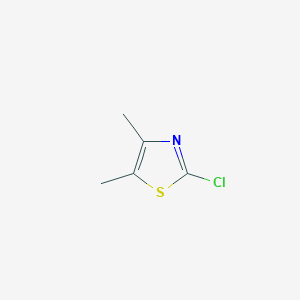
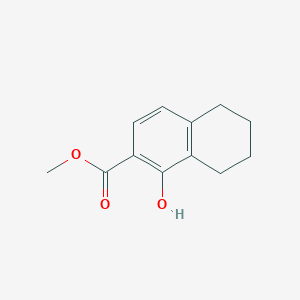
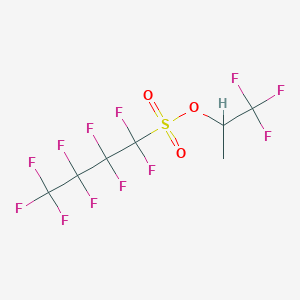
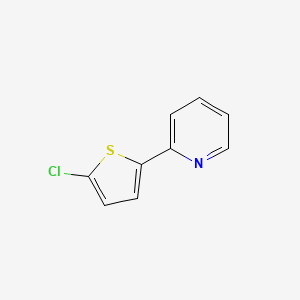
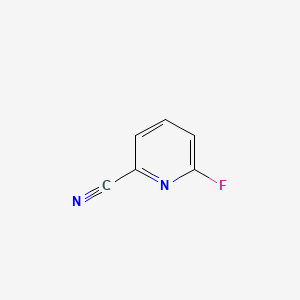
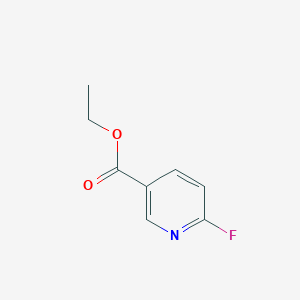
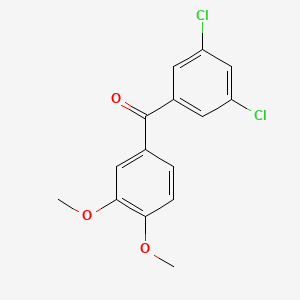
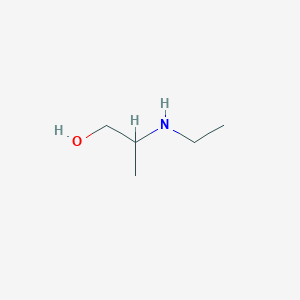
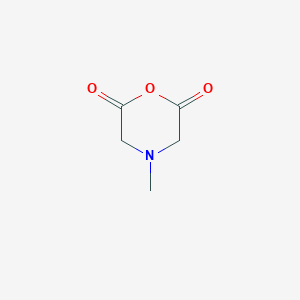
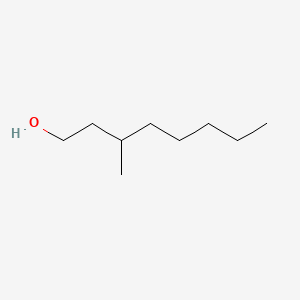
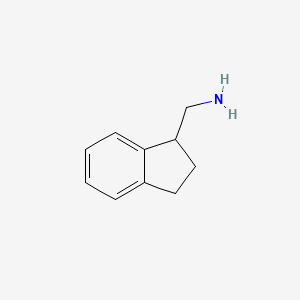
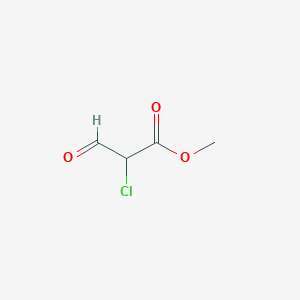
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)